REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[C:6]([OH:9])[C:7]=1[F:8]
|
Name
|
|
Quantity
|
91.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)O)/C=C/C(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After 21 h of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
To this was added 10.15 g of catalyst (5% Pd/C—wet)
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with methanol and DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 550 mL of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
deoxygenated
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
An additional 9.32 g of 10% Pd/C (dry) was added
|
Type
|
CUSTOM
|
Details
|
for another 22 h
|
Duration
|
22 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered as above and the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 450 mL of ethanol
|
Type
|
ADDITION
|
Details
|
an additional 10 g of 10% Pd/C (dry) was added
|
Type
|
CUSTOM
|
Details
|
for another 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered though a pad of Celite
|
Type
|
WASH
|
Details
|
washed with CH3OH and CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)O)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |